Monomer Density and Volumetric Fluorine Content: TTPD-Methacrylate vs. Hexafluoroisopropyl Methacrylate (HFIPMA)
The target compound (TTPD-Methacrylate) exhibits a measured monomer density of 1.35 g/cm³ at 25 °C, compared to 1.29 g/cm³ for the widely used hexafluoroisopropyl methacrylate (HFIPMA), both sourced from the same manufacturer under identical measurement conditions . This 0.06 g/cm³ (4.7%) higher density, despite an identical fluorine atom count (6 F per molecule) and a higher molecular weight (294 vs. 236 g/mol for HFIPMA), translates to a greater mass of fluorine per unit volume in the monomer state—a proxy for ultimate fluorine volumetric density in the cured polymer film, which directly correlates with enhanced plasma etch resistance in photolithographic pattern transfer [1].
| Evidence Dimension | Monomer density (g/cm³ at 25 °C) as proxy for volumetric fluorine content |
|---|---|
| Target Compound Data | 1.35 g/cm³ |
| Comparator Or Baseline | 1,1,1,3,3,3-Hexafluoroisopropyl methacrylate (HFIPMA, CAS 3063-94-3): 1.29 g/cm³ |
| Quantified Difference | +0.06 g/cm³ (+4.7% higher density for target) |
| Conditions | Measured by manufacturer (Halocarbon) at 25 °C; both compounds are clear, colorless liquid monomers |
Why This Matters
Higher monomer density indicates greater fluorine mass per unit volume in the resulting polymer film, which is directly linked to improved resistance to reactive ion etching (RIE) plasma—a critical performance parameter for 193 nm photoresist materials where even small etch rate differences determine pattern fidelity and process window.
- [1] Varanasi, P. R.; Kwong, R. W.; et al. 193 nm single layer photoresists: Defeating tradeoffs with a new class of fluoropolymers. Proc. SPIE 5753, 2005. Fluorine impact on etch rates can be modulated through side chain design. View Source
